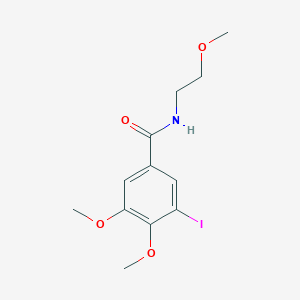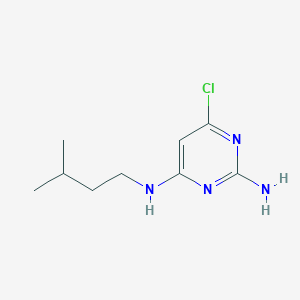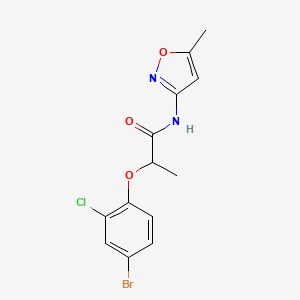![molecular formula C16H12BrN3O2 B4544480 3-[(6-bromo-4-quinazolinyl)amino]phenyl acetate](/img/structure/B4544480.png)
3-[(6-bromo-4-quinazolinyl)amino]phenyl acetate
Vue d'ensemble
Description
3-[(6-bromo-4-quinazolinyl)amino]phenyl acetate, also known as BRAF inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential use in cancer treatment.
Applications De Recherche Scientifique
Novel Quinazolin-4-ones and Their Derivatives
Research on 3-[(6-bromo-4-quinazolinyl)amino]phenyl acetate and its derivatives has explored their synthesis and potential biological activities, highlighting their significance in the field of medicinal chemistry. These compounds are part of a broader class known as quinazolinones, which have been identified for their various pharmacological properties.
The synthesis of novel 3H-quinazolin-4-ones incorporating diverse moieties such as pyrazolinone, pyrazole, and pyrimidinone has been reported, showcasing the chemical versatility of these compounds. These synthesized derivatives have been characterized by comprehensive analytical techniques, including C,H,N analysis, IR, 1H-NMR, 13C-NMR, and mass spectroscopy, indicating their potential for further biological evaluation (M. Saleh et al., 2003).
Another study focused on the synthesis of 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives, incorporating N and O heterocyclic moieties. These compounds demonstrated promising anti-inflammatory and analgesic properties in experimental animal models, suggesting their potential as therapeutic agents (M. Mohamed et al., 2009).
Antimicrobial and Anticancer Activities
Quinazolinone derivatives have been investigated for their antimicrobial activities. Synthesis of new heterocyclic compounds containing the quinazolone nucleus has shown significant antimicrobial properties, underlining the importance of these derivatives in developing new antibiotics (Hiral S. Tailor, 2012).
In the realm of anticancer research, novel α-aminophosphonates based on quinazolinone moiety have been synthesized and evaluated for their anticancer activities against various cell lines. These compounds exhibited significant anti-proliferative activity, highlighting their potential as anticancer agents. The study also utilized DFT calculations to analyze the electronic and geometric characteristics of these compounds, contributing to a better understanding of their mechanism of action (M. Awad et al., 2018).
Propriétés
IUPAC Name |
[3-[(6-bromoquinazolin-4-yl)amino]phenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2/c1-10(21)22-13-4-2-3-12(8-13)20-16-14-7-11(17)5-6-15(14)18-9-19-16/h2-9H,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVRQGVFYDZDDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-morpholinyl)-4-nitrophenyl]nicotinamide](/img/structure/B4544421.png)
![5-bromo-2-chloro-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B4544426.png)


![N-(4-chlorobenzyl)-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea](/img/structure/B4544434.png)

![2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-chlorophenyl)acetamide](/img/structure/B4544446.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-ethyl-6-methylphenyl)glycinamide](/img/structure/B4544459.png)
![N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-3,3-diphenylpropanamide](/img/structure/B4544472.png)
![2-methoxyethyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B4544474.png)
![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-4-methoxybenzamide](/img/structure/B4544487.png)
![4-(4-chlorophenyl)-2-[(3-methoxybenzyl)thio]-6-(2-thienyl)nicotinonitrile](/img/structure/B4544494.png)
